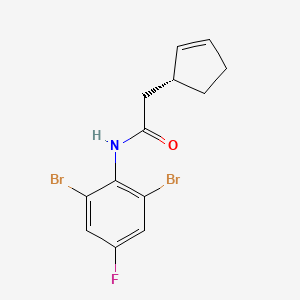![molecular formula C13Cl8O B14212219 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one CAS No. 630096-21-8](/img/structure/B14212219.png)
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is a highly chlorinated organic compound with the molecular formula C₁₃Cl₈O. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one typically involves the chlorination of naphthalene derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various chlorinated naphthoquinones, partially dechlorinated naphthalenes, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin
- trans-Chlordane
Uniqueness
2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific structural arrangement and high degree of chlorination. This makes it particularly stable and resistant to degradation, which is not as pronounced in some of the similar compounds listed above .
Propiedades
Número CAS |
630096-21-8 |
|---|---|
Fórmula molecular |
C13Cl8O |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
1,2,4,5,6,7,8,9-octachlorocyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13Cl8O/c14-5-1-2(8(17)11(20)10(19)7(1)16)6(15)4-3(5)9(18)12(21)13(4)22 |
Clave InChI |
YJWXTFKDBPJKBR-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C3C(=C1Cl)C(=C(C3=O)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)

![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
